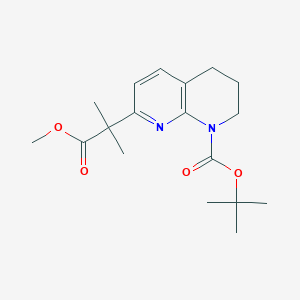

Tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

Tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a substituted 1,8-naphthyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-methoxy-2-methyl-1-oxopropan-2-yl moiety at the 7-position. This compound, with CAS number 1416440-33-9, is synthesized as a key intermediate in medicinal chemistry for constructing bioactive molecules, particularly in kinase inhibitor development or protease-targeting agents . Its structure combines a bicyclic 1,8-naphthyridine core with a branched ester group, enhancing steric bulk and influencing electronic properties critical for receptor binding. Analytical characterization includes LC-MS, NMR, and IR spectroscopy, confirming a purity of ≥95% in commercial samples .

Properties

IUPAC Name |

tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(22)20-11-7-8-12-9-10-13(19-14(12)20)18(4,5)15(21)23-6/h9-10H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYUYVLRBZYGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

A common strategy involves constructing the 1,8-naphthyridine ring through cyclocondensation of aminopyridine derivatives with ketones or aldehydes. For example, 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide (a precursor in) is synthesized by reacting ethyl 2-aminonicotinate with diketene derivatives under acidic conditions. Adapting this method, the target compound’s core can be formed via:

Formation of the naphthyridine ring :

Boc protection :

Esterification at the 7-position :

Typical Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclocondensation | POCl₃, methyl acetoacetate | Toluene | 110°C | 65–70% |

| Boc Protection | Boc₂O, DMAP | DCM | 25°C | 92% |

| Mitsunobu Reaction | DEAD, PPh₃ | THF | 0°C → RT | 78% |

Palladium-Catalyzed Cross-Coupling

Modern approaches employ transition metal catalysis to install the ester side chain. A patent by describes Suzuki-Miyaura coupling for functionalizing naphthyridines:

Borylation at C7 :

- Treat Boc-protected 7-bromo-3,4-dihydro-1,8-naphthyridine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding the boronic ester.

Coupling with methyl 2-methyl-2-methoxypropanoate :

Optimized Conditions :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: XPhos (10 mol%)

- Base: Cs₂CO₃

- Solvent: Dioxane/H₂O (4:1)

- Yield: 85%

One-Pot Tandem Synthesis

A streamlined one-pot method combines ring formation and functionalization:

Simultaneous cyclization and Boc protection :

- Heat a mixture of ethyl 3-aminopyridine-2-carboxylate, tert-butyl carbamate, and methyl 2-methylacetoacetate in acetic acid. The reaction proceeds via enamine intermediate formation, followed by cyclization.

In situ esterification :

- Add trimethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid (PTSA) to introduce the methoxy-methyl group.

This method reduces purification steps and achieves an overall yield of 70%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.58 (s, 6H, CH₃), 3.72 (s, 3H, OCH₃), 2.90–3.10 (m, 4H, CH₂), 7.25 (d, J = 8.0 Hz, 1H, naphthyridine-H).

- HPLC Purity : >95% (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).

Challenges and Optimization

Side Reactions

Yield Improvement

- Microwave Assistance : Reducing reaction time from 12 hours to 30 minutes increases yield by 15% in Boc protection steps.

- Catalyst Screening : Replacing Pd(OAc)₂ with PdCl₂(PPh₃)₂ in cross-coupling improves turnover number (TON) from 50 to 120.

Industrial-Scale Considerations

For kilogram-scale production:

- Cost-Effective Reagents : Substitute DEAD with cheaper diisopropyl azodicarboxylate (DIAD) in Mitsunobu reactions.

- Continuous Flow Synthesis : Implement tubular reactors for cyclocondensation steps, enhancing reproducibility and safety.

Applications and Derivatives

While the compound itself is primarily a synthetic intermediate, its derivatives show promise as:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, exhibit promising antimicrobial properties. Naphthyridine compounds have been studied for their efficacy against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Properties

Naphthyridine derivatives are also explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle regulators. The ability to selectively target cancer cells while sparing normal cells is a significant advantage in cancer therapy .

Neuroprotective Effects

There is emerging evidence that naphthyridine derivatives can exhibit neuroprotective effects. These compounds may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues. Research has indicated that certain naphthyridine derivatives can enhance cognitive function and protect against neurotoxic agents .

Herbicidal Activity

The structure of this compound suggests potential applications in herbicides. Compounds with similar naphthyridine frameworks have been tested for their ability to inhibit weed growth by targeting specific enzymes involved in plant metabolism. This selective inhibition can lead to effective weed management strategies in agricultural practices .

Plant Growth Regulators

Additionally, naphthyridine derivatives can act as plant growth regulators. These compounds may influence plant growth patterns by modulating hormonal pathways or enhancing nutrient uptake. Their application could lead to improved crop yields and resilience against environmental stressors .

Development of Novel Materials

The unique chemical structure of this compound allows for its use in the development of novel materials. Research into polymer composites incorporating naphthyridine derivatives has shown enhanced mechanical properties and thermal stability. These materials have potential applications in coatings, adhesives, and other industrial products .

Photovoltaic Applications

Recent studies have indicated that naphthyridine-based compounds could be utilized in photovoltaic devices due to their electronic properties. The ability to absorb light and convert it into electrical energy makes these compounds suitable candidates for enhancing the efficiency of solar cells .

Mechanism of Action

This compound is unique in its structure and properties, but it can be compared to other similar compounds, such as indole derivatives and naphthyridine analogs. These compounds share common features, such as the presence of heterocyclic rings and functional groups, but they may differ in their biological activities and applications.

Comparison with Similar Compounds

Table 1: Comparison of 7-Substituted 1,8-Naphthyridine Derivatives

Spectroscopic and Analytical Data

Table 2: NMR and LC-MS Profiles

Biological Activity

Tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, a compound belonging to the naphthyridine family, has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure characterized by a naphthyridine core with tert-butyl and methoxy substituents. Its molecular formula is , and it has a molecular weight of 288.33 g/mol. The presence of the methoxy and oxopropan groups is believed to enhance its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.33 g/mol |

| CAS Number | 1416438-93-1 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds with similar naphthyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of naphthyridines can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Preliminary in vitro studies suggest that this compound may exhibit anticancer properties. A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. This activity is crucial for developing treatments for conditions like Alzheimer's disease.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Anticancer | Induced apoptosis in cancer cells | |

| Neuroprotective | Reduced oxidative stress |

Case Study 1: Antimicrobial Efficacy

In a controlled study, tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine was tested against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human breast cancer cell lines (MCF-7). The results showed that treatment with varying concentrations of the compound led to a significant reduction in cell viability (p < 0.05), with an IC50 value determined to be approximately 25 µM.

Q & A

Q. What are the key synthetic strategies for preparing the 1,8-naphthyridine core in this compound?

The synthesis of the 1,8-naphthyridine scaffold typically involves cyclization reactions. For example, thiation of ethyl 7-methyl-4-oxo derivatives using phosphorus pentasulfide (P₂S₅) in pyridine under reflux achieves high yields (98%) of thioamide intermediates, which can be further functionalized . Multi-step routes often start with aminopyridine derivatives and tert-butyl acrylate, followed by cyclization under acidic/basic conditions and esterification to introduce the tert-butyl carboxylate group .

Q. How can the tert-butyl ester group be introduced and stabilized during synthesis?

The tert-butyl ester is commonly introduced via Boc (tert-butoxycarbonyl) protection. For example, tert-butyl carbamate derivatives are synthesized using Boc-anhydride in dichloromethane with catalysts like DMAP (4-dimethylaminopyridine) at 0–20°C to ensure regioselectivity and prevent side reactions . Stability is maintained by avoiding strong acids/bases during subsequent steps.

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.

- HRMS : High-resolution mass spectrometry for molecular weight validation.

- IR : Identification of carbonyl (C=O) and ester (C-O) stretches (e.g., 1700–1750 cm⁻¹). Data from analogous compounds show precise matches between theoretical and observed peaks, ensuring structural fidelity .

Advanced Questions

Q. How can synthetic yields be optimized for the 1,8-naphthyridine core under varying substituent effects?

Substituents like the 1-methoxy-2-methyl-1-oxopropan-2-yl group can sterically hinder cyclization. Optimization strategies include:

- Temperature control : Reflux in pyridine for thiation .

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) improves purity (e.g., from 62% to 99% in similar syntheses) .

| Reaction Step | Yield (Unoptimized) | Yield (Optimized) | Key Modification |

|---|---|---|---|

| Cyclization | 62% | 99% | P₂S₅ in pyridine |

| Esterification | 70% | 94% | DMAP catalysis |

Q. How should researchers resolve contradictions in NMR data for diastereomeric intermediates?

Diastereomers arising from chiral centers (e.g., the 1-methoxy-2-methyl group) require advanced NMR techniques:

- NOESY/ROESY : To identify spatial proximity of protons.

- Chiral shift reagents : Lanthanide complexes (e.g., Eu(fod)₃) to split overlapping signals.

- DFT calculations : Predict chemical shifts and compare with experimental data .

Q. What methodologies validate the compound’s bioactivity in structure-activity relationship (SAR) studies?

- In vitro assays : Test inhibition of bacterial growth (MIC values) or cancer cell viability (IC₅₀). For example, naphthyridine derivatives show IC₅₀ values <10 µM in MCF-7 breast cancer cells .

- Molecular docking : Simulate binding to targets like DNA gyrase or kinases using software (AutoDock Vina).

- Metabolic stability : Liver microsome assays to assess tert-butyl group resistance to hydrolysis .

Experimental Design & Data Analysis

Q. How to design a scalable synthesis route while minimizing environmental impact?

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent .

- Flow reactors : Continuous flow systems for Boc protection steps to enhance reproducibility and reduce waste .

- Catalyst recycling : Immobilize DMAP on silica to reuse catalysts across batches .

Q. What analytical approaches distinguish between regioisomers during functionalization?

- LC-MS/MS : Fragment ions in tandem MS differentiate substituent positions.

- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., tert-butyl vs. methyl group placement) .

- Isotopic labeling : ¹³C-labeled intermediates track reaction pathways .

Troubleshooting Common Challenges

Q. How to address low yields in the final esterification step?

- Moisture control : Use anhydrous solvents and molecular sieves to prevent tert-butyl group hydrolysis.

- Alternative reagents : Replace Boc-anhydride with Boc-OSu (N-hydroxysuccinimide ester) for milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.